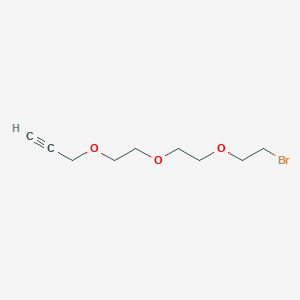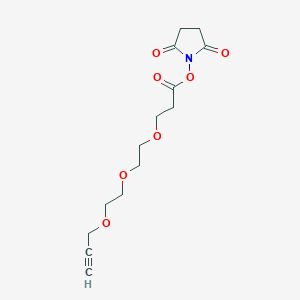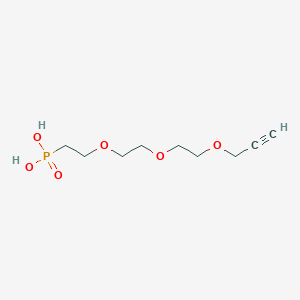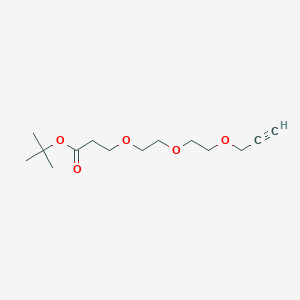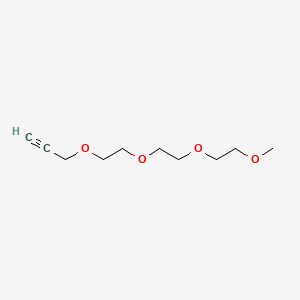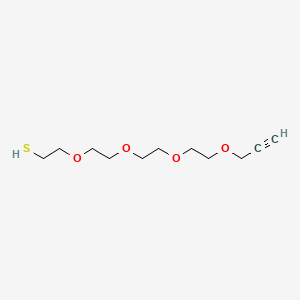
PSB-17365
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-17365 is a potent GPR84 agonist. PSB-17365 exhibits EC50 values vs. GPR84 of 2.5nM in a cAMP accumulation assay, and 100nM in a β-arrestin 2 recruitment assay. No direct binding affinities are provided. PSB-17365 is selective for GPR84 compared to other free fatty acid receptors (FFAR1 and FFAR4). GPR84, a Gi protein-coupled receptor that is activated by medium-chain (hydroxy)fatty acids, appears to play an important role in inflammation, immunity, and cancer.
Wissenschaftliche Forschungsanwendungen
Instrumental and Analytic Methods for Bolometric Polarimetry : This paper discusses methods developed for the first generation of bolometric cosmic microwave background (CMB) polarimeters. It specifically details the design, characterization, and analysis of data obtained using Polarization Sensitive Bolometers (PSBs) (Jones et al., 2006).
Pseudo-Single-Bunch with Adjustable Frequency : This study presents a new operational mode at the Advanced Light Source for synchrotron light sources. The pseudo-single-bunch (PSB) operation can expand capabilities for dynamic and time-of-flight experiments (Sun et al., 2012).
Computer Assisted Control and Data Acquisition System for the CERN PS Booster : This paper discusses the control and data acquisition of the four CERN PS Booster (PSB) rings, highlighting the role of computers in this process (Asseo et al., 1971).
Combined Aerobic Heterotrophic Oxidation, Nitrification, and Denitrification in a Permeable-Support Biofilm : This research developed a biofilm reactor, termed the permeable-support biofilm (PSB), for wastewater treatment, demonstrating simultaneous heterotrophic oxidation of organics, denitrification, and nitrification (Timberlake et al., 1988).
PSB-VVER Simulation of Kozloduy NPP “Loss of Feed Water Transient” : This paper compares experimental results from the PSB-VVER test facility with computer model calculations, focusing on the simulation of loss of feed water transient in a PSB-VVER model (Groudev et al., 2005).
Post-Sphaleron Baryogenesis and an Upper Limit on the Neutron-Antineutron Oscillation Time : This study discusses a scenario for baryogenesis within a quark-lepton unified framework and its implications for neutron-antineutron oscillations (Babu et al., 2013).
Public Sector Benchmarking A Survey of Scientific Articles, 1990—2005
: This article assesses the evolution of Public Sector Benchmarking (PSB) research over 15 years, highlighting the theoretical and conceptual rift in the literature (Braadbaart & Yusnandarshah, 2008).
Eigenschaften
CAS-Nummer |
2189700-03-4 |
|---|---|
Produktname |
PSB-17365 |
Molekularformel |
C12H12BrN3O2 |
Molekulargewicht |
310.151 |
IUPAC-Name |
6-((4-bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)5-6-14-10-7-11(17)16-12(18)15-10/h1-4,7H,5-6H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
XGNIAOMGYRRHNY-UHFFFAOYSA-N |
SMILES |
O=C1NC(C=C(NCCC2=CC=C(Br)C=C2)N1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-17365; PSB 17365; PSB17365; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





